![molecular formula C21H16ClN3O2S B2401380 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895009-77-5](/img/structure/B2401380.png)
3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it has been proposed that the compound may exert its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can modulate the expression of various genes and proteins involved in inflammation, tumor growth, and neurodegeneration. The compound has also been found to reduce oxidative stress and improve mitochondrial function. These effects may contribute to the potential therapeutic benefits of the compound.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is its broad range of potential applications in various fields of research. The compound is also relatively easy to synthesize and has been found to be stable under various conditions. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. One direction is to further elucidate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound could be studied for its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more studies are needed to evaluate the safety and toxicity of the compound in various experimental models.
In conclusion, 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a promising compound with potential applications in various fields of research. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 6-methoxy-2-aminobenzothiazole with pyridine-3-carbaldehyde in the presence of chloroacetyl chloride. The resulting intermediate is then treated with benzoyl chloride to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-7-8-18-19(11-17)28-21(24-18)25(13-14-4-3-9-23-12-14)20(26)15-5-2-6-16(22)10-15/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYORZUCSVVBOMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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